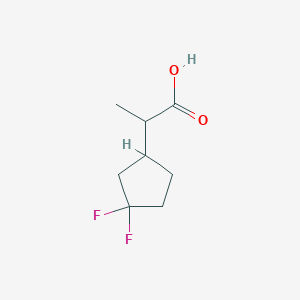
2-(3,3-Difluorocyclopentyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluorocyclopentyl)propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as DFPA or CP-96345. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3,3-Difluorocyclopentyl)propanoic acid is similar to other NSAIDs. It works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. DFPA specifically inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-(3,3-Difluorocyclopentyl)propanoic acid has been shown to have other biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. It has also been shown to reduce the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,3-Difluorocyclopentyl)propanoic acid in lab experiments is its specificity for COX-2. This allows researchers to study the effects of COX-2 inhibition without affecting the activity of other enzymes. However, one limitation of using DFPA is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3,3-Difluorocyclopentyl)propanoic acid. One area of focus is the development of new formulations that improve the solubility and bioavailability of DFPA. Another area of focus is the study of its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in studying its effects on other pathways involved in inflammation and oxidative stress.
Méthodes De Synthèse
The synthesis method of 2-(3,3-Difluorocyclopentyl)propanoic acid involves the reaction of 3,3-difluorocyclopentene with ethyl diazoacetate in the presence of a rhodium catalyst. The resulting product is then hydrolyzed to form the final compound. This synthesis method has been optimized to produce high yields of pure DFPA.
Applications De Recherche Scientifique
2-(3,3-Difluorocyclopentyl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and osteoarthritis.
Propriétés
IUPAC Name |
2-(3,3-difluorocyclopentyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-5(7(11)12)6-2-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULXDXYEPBHGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclopentyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2909302.png)
![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)


![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)


![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)




